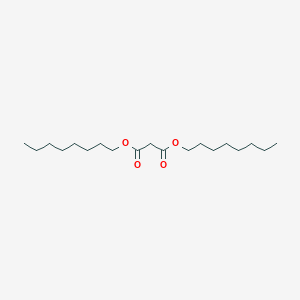
2-(Dimethylamino)-5,5-dimethyl-1,3,2lambda~5~-dioxaphosphinane-2-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Dimethylamino)-5,5-dimethyl-1,3,2lambda~5~-dioxaphosphinane-2-thione, commonly known as DMTS, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. DMTS is a phosphorothioate compound that has been extensively studied for its use as a pesticide, but recent research has shown that it may have other applications as well.
Mécanisme D'action
The mechanism of action of DMTS is complex and not fully understood. However, it is known that DMTS inhibits acetylcholinesterase, an enzyme that is essential for nerve function. This inhibition leads to an increase in acetylcholine levels, which can cause a variety of physiological effects. Additionally, DMTS has been shown to inhibit the growth of cancer cells and protect neurons from damage, although the exact mechanisms behind these effects are not fully understood.
Effets Biochimiques Et Physiologiques
DMTS has a variety of biochemical and physiological effects. As mentioned previously, DMTS inhibits acetylcholinesterase, which can lead to an increase in acetylcholine levels. This increase in acetylcholine can cause a variety of physiological effects, including muscle contractions, increased heart rate, and increased respiratory rate. Additionally, DMTS has been shown to inhibit the growth of cancer cells and protect neurons from damage, although the exact mechanisms behind these effects are not fully understood.
Avantages Et Limitations Des Expériences En Laboratoire
DMTS has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized, making it readily available for research purposes. Additionally, DMTS has been extensively studied for its use as a pesticide, which means that there is a significant amount of existing research on the compound. However, there are also limitations to using DMTS in lab experiments. For example, the mechanism of action of DMTS is not fully understood, which can make it difficult to interpret results. Additionally, DMTS is a toxic compound that requires careful handling and safety precautions.
Orientations Futures
There are several future directions for research on DMTS. One area of interest is the potential use of DMTS in cancer treatment. Further research is needed to fully understand the mechanisms behind DMTS's ability to inhibit the growth of cancer cells and to determine whether it could be an effective treatment for cancer. Another area of interest is the potential use of DMTS in the treatment of Alzheimer's disease. Research has shown that DMTS can protect neurons from damage, and further research is needed to determine whether it could be an effective treatment for Alzheimer's disease. Additionally, further research is needed to fully understand the mechanisms behind DMTS's effects on acetylcholinesterase and to determine whether it could be used for other applications beyond its use as a pesticide.
Méthodes De Synthèse
DMTS can be synthesized through a variety of methods, including the reaction of dimethylamine with phosphorus pentasulfide and chloromethyl methyl ether. Another method involves the reaction of dimethylamine with phosphorus oxychloride and sulfur. The synthesis of DMTS is a complex process that requires careful attention to detail and safety precautions.
Applications De Recherche Scientifique
DMTS has been extensively studied for its use as a pesticide due to its ability to inhibit acetylcholinesterase, an enzyme that is essential for nerve function. However, recent research has shown that DMTS may have other applications as well. For example, DMTS has been studied for its potential use in cancer treatment due to its ability to inhibit the growth of cancer cells. Additionally, DMTS has been studied for its potential use in the treatment of Alzheimer's disease due to its ability to protect neurons from damage.
Propriétés
Numéro CAS |
15905-28-9 |
|---|---|
Nom du produit |
2-(Dimethylamino)-5,5-dimethyl-1,3,2lambda~5~-dioxaphosphinane-2-thione |
Formule moléculaire |
C7H16NO2PS |
Poids moléculaire |
209.25 g/mol |
Nom IUPAC |
N,N,5,5-tetramethyl-2-sulfanylidene-1,3,2λ5-dioxaphosphinan-2-amine |
InChI |
InChI=1S/C7H16NO2PS/c1-7(2)5-9-11(12,8(3)4)10-6-7/h5-6H2,1-4H3 |
Clé InChI |
PZCYRAMPHBIQLB-UHFFFAOYSA-N |
SMILES |
CC1(COP(=S)(OC1)N(C)C)C |
SMILES canonique |
CC1(COP(=S)(OC1)N(C)C)C |
Synonymes |
2-(Dimethylamino)-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-sulfide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



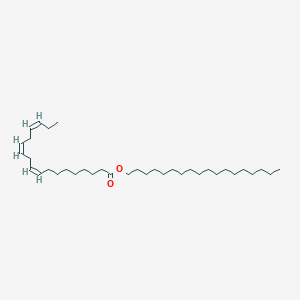

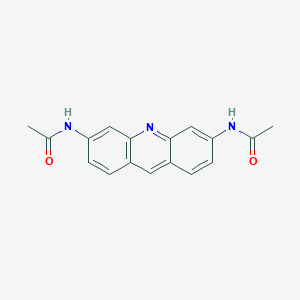

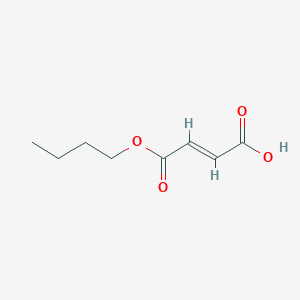
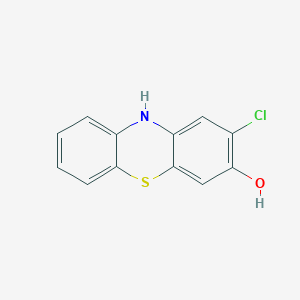


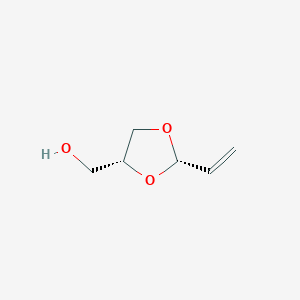
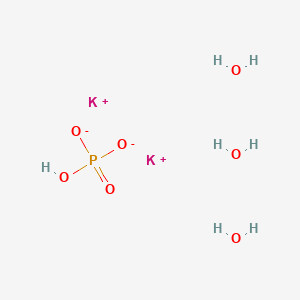
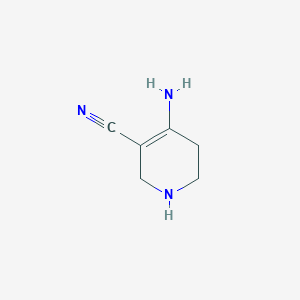

![1-Methyl-6-oxa-3-thiabicyclo[3.1.0]hexane 3,3-dioxide](/img/structure/B98572.png)
